![molecular formula C19H25N5O3S B6530901 3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946226-45-5](/img/structure/B6530901.png)
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide
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Overview
Description
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to a propanamide backbone, with a piperazine ring substituted with a pyrimidin-2-yl group and a sulfonyl group.
Mechanism of Action
Target of Action
Similar compounds like imatinib are known to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Drawing parallels from similar compounds, it can be inferred that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby affecting the signal transduction cascades it is involved in .
Biochemical Pathways
Tyrosine kinases are involved in many cellular processes, and their inhibition can affect cell growth, differentiation, metabolism, and division .
Result of Action
Similar compounds have shown to exhibit anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common approach is to react piperazine with pyrimidin-2-yl chloride under controlled conditions to form the substituted piperazine intermediate. This intermediate is then reacted with phenylacetic acid to introduce the phenyl group. Finally, the propanamide group is added through a reaction with ethylamine and a sulfonyl chloride reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The sulfonyl group can be reduced to form sulfonic acid derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Oxidation: : Phenolic derivatives, such as this compound-3-ol.
Reduction: : Sulfonic acid derivatives, such as this compound-3-sulfonic acid.
Substitution: : Various substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is unique due to its specific structural features and potential applications. Similar compounds include:
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide: : Lacks the phenyl group.
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide: : Has an acetamide group instead of propanamide.
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide: : Has a butanamide group instead of propanamide.
These compounds differ in their functional groups and potential biological activities, highlighting the uniqueness of this compound.
Biological Activity
3-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including a phenyl group, a piperazine moiety, and a pyrimidine derivative, which contribute to its biological activity. The sulfonamide linkage is particularly significant for enhancing the compound's solubility and bioavailability.
Research indicates that this compound interacts with various G protein-coupled receptors (GPCRs) . These interactions can modulate signaling pathways involved in numerous physiological processes, including:
- Neurotransmission : The compound may influence neurotransmitter release and receptor activation, contributing to its potential use in treating neurological disorders.
- Cell Proliferation : Preliminary studies suggest that it may have anti-proliferative effects on certain cancer cell lines by inducing apoptosis.
Pharmacological Studies
A series of pharmacological studies have evaluated the efficacy and safety of this compound:
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In vitro Studies :
- The compound demonstrated antagonistic activity against specific GPCRs, which are implicated in pain and inflammation pathways.
- Cell viability assays showed that it significantly reduced the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.
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In vivo Studies :
- Animal models have been utilized to assess the compound's effectiveness in reducing tumor growth and managing pain. Observations indicated a decrease in tumor size in treated groups compared to controls.
Data Tables
Case Studies
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Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a 30% improvement in progression-free survival compared to standard treatment alone. -
Neuropharmacological Effects :
Another study assessed the compound's impact on anxiety-related behaviors in rodent models. The results suggested anxiolytic effects, with treated subjects showing reduced anxiety-like behaviors in elevated plus maze tests.
Properties
IUPAC Name |
3-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c25-18(8-7-17-5-2-1-3-6-17)20-11-16-28(26,27)24-14-12-23(13-15-24)19-21-9-4-10-22-19/h1-6,9-10H,7-8,11-16H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALYMQSLONAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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